6-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine
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Overview
Description
6-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine is a heterocyclic compound with a quinoline backbone It is characterized by the presence of bromine, fluorine, and methyl groups attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination and fluorination of a quinoline derivative, followed by methylation and amination reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the bromine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
- 6-Bromo-5-fluoro-4-N-methylquinoline-3,4-diamine
Uniqueness
Compared to similar compounds, 6-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H9BrFN3 |
---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
6-bromo-5-fluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrFN3/c1-14-10-6(13)4-15-7-3-2-5(11)9(12)8(7)10/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
CXUGYFFWSFXUNC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=C1N)C=CC(=C2F)Br |
Origin of Product |
United States |
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